1-Tridecene
Overview
Description
1-Tridecene is an organic compound with the molecular formula C₁₃H₂₆. It is a linear alpha-olefin, characterized by a double bond between the first and second carbon atoms in the chain. This compound is a colorless liquid at room temperature and is primarily used in the production of surfactants, lubricants, and as a chemical intermediate in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tridecene can be synthesized through various methods, including the oligomerization of ethylene and the dehydrogenation of tridecane. One common synthetic route involves the oligomerization of ethylene using a catalyst such as triethylaluminum. The reaction conditions typically include high pressure and temperature to facilitate the formation of the desired alpha-olefin .
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst system, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alpha-olefins. The resulting mixture is then distilled to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Tridecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecanol or tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in this compound can be hydrogenated to form tridecane using hydrogen gas and a metal catalyst like palladium or platinum.
Polymerization: this compound can undergo polymerization reactions to form polyalphaolefins, which are used as synthetic lubricants.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Hydrogenation: Hydrogen gas with a palladium or platinum catalyst at elevated temperatures and pressures.
Polymerization: Ziegler-Natta catalysts under controlled temperature and pressure conditions.
Major Products:
Oxidation: Tridecanol, tridecanoic acid.
Hydrogenation: Tridecane.
Polymerization: Polyalphaolefins.
Scientific Research Applications
1-Tridecene has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various chemical compounds and intermediates.
Biology: Employed in the study of lipid metabolism and as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and as a chemical intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 1-Tridecene primarily involves its reactivity at the double bond. The double bond can undergo various chemical transformations, such as addition reactions, which allow this compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the double bond is targeted by hydrogen atoms, resulting in the formation of a saturated hydrocarbon .
Comparison with Similar Compounds
1-Dodecene: Similar in structure but with one less carbon atom.
1-Tetradecene: Similar in structure but with one more carbon atom.
1-Hexadecene: Similar in structure but with three more carbon atoms.
Uniqueness: 1-Tridecene is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in the production of surfactants and lubricants, where it provides a balance between fluidity and viscosity .
Properties
IUPAC Name |
tridec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXUMQBYILCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
Record name | 1-TRIDECENE | |
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DSSTOX Substance ID |
DTXSID3029235 | |
Record name | 1-Tridecene | |
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Molecular Weight |
182.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a mild pleasant odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |
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Boiling Point |
451 °F at 760 mmHg (USCG, 1999), 232.8 °C @ 760 MM HG mm Hg | |
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Flash Point |
175 °F (approx.) (USCG, 1999), 79 °C, Approx 175 °F | |
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Solubility |
Insol in water; sol in benzene; very sol in ethanol and in ether, In water, 3.67X10-2 mg/L @ 25 °C /Estimated/ | |
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Density |
0.765 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7658 @ 20 °C | |
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Vapor Pressure |
0.06 [mmHg], 6.38X10-2 mm Hg @ 25 °C /Extrapolated/ | |
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Color/Form |
COLORLESS, WATERY LIQUID | |
CAS No. |
2437-56-1 | |
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Melting Point |
-11 °F (USCG, 1999), -13 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-tridecene?
A1: this compound has the molecular formula C13H26 and a molecular weight of 182.34 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have studied the infrared absorption spectra of this compound in both liquid and crystalline states at various temperatures. [] This data can be used to understand its structural characteristics and behavior under different conditions.
Q3: How does this compound function as a pheromone?
A3: this compound acts as a sex pheromone in certain insect species. For example, it is a male-produced pheromone in the tenebrionid beetle Parastizopus transgariepinus. [] This pheromone plays a crucial role in attracting females for mating, influencing the insect's reproductive behavior.
Q4: Are there other insects that utilize this compound as a pheromone component?
A4: Yes, this compound has been identified in the defensive secretions of various insects, including the stink bug Dichelops melacanthus [], where it likely contributes to the insect's defense mechanisms. Additionally, it was found in the metathoracic scent glands of the bug Rhaphigaster nebulosa, with variations in its presence depending on the sex of the insect. []
Q5: What is the significance of this compound in the medicinal insect Blaps rynchopetera?
A5: Research indicates that this compound is a major component of the defensive secretion of Blaps rynchopetera, a beetle used in traditional medicine. [] While this secretion exhibits cytotoxicity against various human cancer cell lines, this compound itself did not show significant cytotoxic activity. [] This suggests that other components in the secretion might be responsible for the observed medicinal effects.
Q6: Beyond insects, has this compound been found in other biological sources?
A6: Yes, this compound has been identified as a constituent of the essential oil extracted from Physochlaine infundibularis Kuang, a plant used in traditional Chinese medicine. [] The essential oil, containing this compound among other compounds, was obtained through steam distillation and analyzed using GC/MS.
Q7: How does this compound react in the presence of ozone?
A7: Studies show that this compound reacts efficiently with ozone, with a reaction probability (γ) ranging from 10-2 to 10-3. [] This suggests that heterogeneous reactions with atmospheric ozone could contribute to the degradation of this compound and potentially impact air quality.
Q8: Can this compound be used in the synthesis of more complex molecules?
A8: Absolutely. For instance, this compound is a key reagent in the cross-metathesis reaction used to synthesize pachastrissamine (jaspine B), a natural product with potential therapeutic applications. []
Q9: Have there been any computational studies on this compound?
A11: Yes, computational studies have investigated the conductance properties of a this compound derivative, 1,3-(trimethylsilyl)-1-tridecene-6,12-diyne. [] These studies, combining experimental data and theoretical calculations, shed light on the mechanisms of charge transfer through this linear molecule.
A9: As this compound is primarily studied for its role as a pheromone and its presence in natural products, research on its pharmaceutical applications and the related aspects (SAR, PK/PD, etc.) is currently limited.
Q10: What is the environmental impact of this compound?
A12: this compound, as a volatile organic compound, can contribute to the formation of ground-level ozone and particulate matter in the atmosphere. [] Its release into the environment should be minimized, and appropriate waste management strategies should be employed.
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